

Midesteine (MR-889): A Technical Overview of a Leukocyte Elastase Inhibitor

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Compound of Interest

Compound Name: Midesteine

Cat. No.: B1676579

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Disclaimer: Despite extensive searches, the original patent information for **Midesteine** (MR-889) could not be definitively located. The following technical guide is a comprehensive summary of the available scientific literature, including preclinical data and clinical trial findings, to provide an in-depth understanding of this compound for researchers, scientists, and drug development professionals.

Core Compound Information

Midesteine, also known as MR-889, is a synthetic, cyclic thiolic compound developed by Medea Research. It was investigated as a potent inhibitor of human leukocyte elastase (HLE), also known as neutrophil elastase (ELA2), a key enzyme implicated in the pathology of chronic obstructive pulmonary disease (COPD). Although it showed promise in preclinical and early clinical studies, its development was ultimately discontinued.

Chemical Information:

Property	Value
Compound Name	Midesteine
Alias	MR-889
Chemical Class	Cyclic thiolic compound
Mechanism of Action	Leukocyte Elastase (ELA2) Inhibitor
Developer	Medea Research
Development Status	Discontinued

Preclinical Data: Inhibitory Activity

Midesteine demonstrated potent inhibitory activity against human leukocyte elastase and other related proteases in preclinical in vitro studies. The following table summarizes its inhibitory constants (Ki).

Enzyme	Inhibitory Constant (Ki)
Human Leukocyte Elastase (HLE)	Data not available in accessible literature
Porcine Pancreatic Elastase	Data not available in accessible literature
Bovine Chymotrypsin	Data not available in accessible literature

Note: While literature describes **Midesteine** as a potent inhibitor, specific Ki values were not found in the publicly available research.

Clinical Trial Data: A Study in COPD Patients

A significant source of information on **Midesteine** comes from a double-blind, randomized, placebo-controlled clinical trial conducted in patients with Chronic Obstructive Pulmonary Disease (COPD).

Quantitative Results

The primary efficacy endpoints of the study were the levels of plasma elastin-derived peptides and urinary desmosine, which are biomarkers of elastin degradation and, consequently, lung destruction.

Parameter	Treatment Group (Midesteine)	Placebo Group	p-value
Number of Subjects	30	30	N/A
Pre-treatment Plasma Elastin Peptides (ng/mL)	Mean \pm SD not specified	Mean \pm SD not specified	> 0.05
Post-treatment Plasma Elastin Peptides (ng/mL)	Mean \pm SD not specified	Mean \pm SD not specified	> 0.05
Pre-treatment Urinary Desmosine (ng/mg creatinine)	Mean \pm SD not specified	Mean \pm SD not specified	> 0.05
Post-treatment Urinary Desmosine (ng/mg creatinine)	Mean \pm SD not specified	Mean \pm SD not specified	> 0.05
Change in Urinary Desmosine (subset of patients with short disease duration)	Statistically significant reduction	No significant change	0.004

Data extracted from a 1996 publication in the European Respiratory Journal.

The study concluded that while **Midesteine** was well-tolerated, it did not significantly modify the biochemical markers of lung destruction in the overall COPD patient group. However, a noteworthy finding was a statistically significant reduction in urinary desmosine levels in a subset of patients with a shorter duration of the disease.

Experimental Protocol: Clinical Trial

The following provides a detailed methodology for the key clinical trial investigating **Midesteine** in COPD patients.

Study Design: A double-blind, randomized, placebo-controlled clinical trial.

Patient Population:

- 60 patients with a clinical diagnosis of Chronic Obstructive Pulmonary Disease (COPD).
- Inclusion criteria typically include specific spirometric measures (e.g., FEV1/FVC ratio) and a history of smoking.
- Exclusion criteria would likely include recent exacerbations, use of other investigational drugs, and significant comorbidities.

Treatment Regimen:

- Treatment Group (n=30): Oral administration of **Midesteine** at a dose of 500 mg twice daily (b.i.d.).
- Control Group (n=30): Oral administration of a matching placebo twice daily (b.i.d.).
- Duration of Treatment: 4 weeks.

Efficacy Assessments:

- Primary Endpoints:
 - Plasma levels of elastin-derived peptides.
 - Urinary levels of desmosine.
- Sample Collection: Blood and urine samples were collected at baseline (pre-treatment) and at the end of the 4-week treatment period (post-treatment).
- Analytical Methods:

- Plasma elastin-derived peptides were likely quantified using an enzyme-linked immunosorbent assay (ELISA).
- Urinary desmosine levels were measured, likely by high-performance liquid chromatography (HPLC) or radioimmunoassay (RIA), and normalized to urinary creatinine concentrations to account for variations in urine dilution.

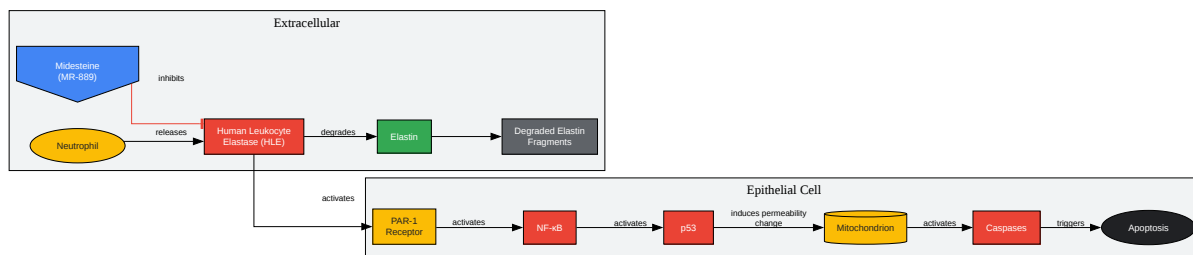
Safety Assessments:

- Monitoring of adverse events through patient reporting and clinical observation.
- Standard laboratory safety tests (hematology, blood chemistry).

Signaling Pathways and Experimental Workflows

Leukocyte Elastase Signaling Pathway

Human leukocyte elastase, released by neutrophils during inflammation, can damage the lung parenchyma by degrading extracellular matrix proteins, primarily elastin. It can also induce apoptosis in epithelial cells through complex signaling cascades. The diagram below illustrates a simplified model of this pathway.

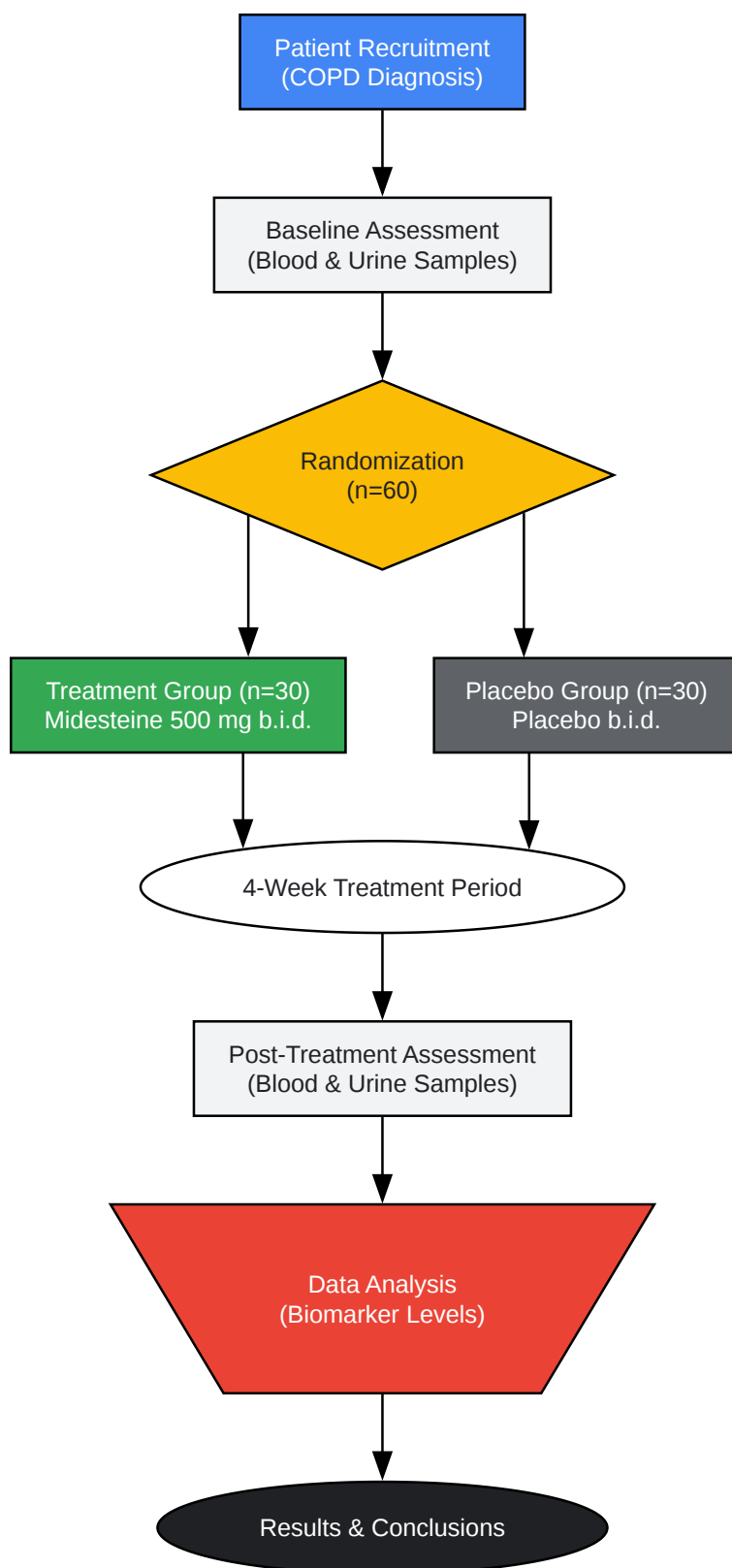


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Caption: Simplified signaling pathway of Human Leukocyte Elastase (HLE) and the inhibitory action of **Midesteine**.

Experimental Workflow of the Midesteine Clinical Trial

The following diagram outlines the workflow of the double-blind, randomized, placebo-controlled clinical trial for **Midesteine** in COPD patients.



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Caption: Experimental workflow of the **Midesteine** (MR-889) clinical trial in COPD patients.

Conclusion

Midesteine (MR-889) represents an early effort to target the underlying destructive processes in chronic obstructive pulmonary disease by inhibiting human leukocyte elastase. While the drug was found to be safe and well-tolerated in a 4-week clinical trial, it did not demonstrate a significant effect on the biochemical markers of elastin degradation in the broader study population. The observed significant effect in a subset of patients with shorter disease duration suggests that the timing of intervention with elastase inhibitors may be a critical factor for therapeutic success. Although the development of **Midesteine** was discontinued, the data gathered from its investigation contribute to the broader understanding of the role of elastase in COPD and inform the ongoing development of novel therapies for this debilitating disease.

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